1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
This compound belongs to the diazaspiro[4.6]undecene family, characterized by a spirocyclic core fused with a thione group and substituted aromatic moieties. Its structure includes:
- 4-Methylphenyl substituent: Modulates steric and electronic interactions.
- 1,4-Diazaspiro[4.6]undec-3-ene-2-thione backbone: Provides conformational rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-17-8-10-18(11-9-17)22-24(31)27(25(26-22)14-6-4-5-7-15-25)23(28)19-12-13-20(29-2)21(16-19)30-3/h8-13,16H,4-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWRWZRLURKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.47 g/mol
- CAS Number : 1143-91-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that derivatives of the diazaspiro compound exhibit significant antimicrobial properties. For instance, a study indicated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers and a significant decrease in cell viability at concentrations above 10 µM.
Comparison with Similar Compounds
Calculated Molecular Properties :
- Formula : C25H28N2O3S
- Molecular Weight : 436.57 g/mol
- Key Features : High lipophilicity (logP ≈ 4.2 predicted) due to aromatic methoxy groups.
Comparison with Similar Compounds
Structural Analog: 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Formula : C24H26N2OS
- Molecular Weight : 390.55 g/mol
- Key Differences :
- Replaces 3,4-dimethoxybenzoyl with 4-methylbenzoyl, reducing oxygen content and molecular weight.
- Impact : Lower lipophilicity (logP ≈ 3.8) and altered metabolic stability.
Fluorinated Analog: 3-(3-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Source : Molecular Analysis Report (2024)
- Formula : C15H17FN2S
- Molecular Weight : 276.37 g/mol
- Key Differences :
- Lacks the benzoyl group, simplifying the structure.
- Fluorine atom introduces electronegativity, enhancing dipole interactions.
- Impact : Higher solubility in polar solvents compared to dimethoxy analogs.
Chlorinated Derivatives: 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5/4.6]undec-3-ene-2-thione
Source : Compound Structure Data (2023)
| Compound ID | Spiro System | Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| A946525 (4.5 system) | [4.5] | C16H17Cl2N2S | 346.29 |
| A946755 (4.6 system) | [4.6] | C17H19Cl2N2S | 360.31 |
- Smaller spiro[4.5] system increases ring strain, reducing stability compared to [4.6] systems.
Piperazine-Containing Analogs
Source : Pharmacological Reports (2021) and RC-106 Research (2020)
| Compound ID | Structure Features | Formula | Purity (%) |
|---|---|---|---|
| RA [3,4] | Naphthylbutenyl-piperazine-methylphenyl | C24H28N2S | 95 |
| Compound 14 | Chlorophenylpiperazine-propyl-spiro[4.5] | C23H28ClN3O2 | N/A |
- Key Differences :
- Piperazine moieties improve CNS penetration but reduce spirocyclic rigidity.
- Lower spiro ring strain in [4.6] systems may enhance binding affinity compared to [4.5] analogs.
Research Findings and Implications
Pharmacological Potential
- Target Compound : The 3,4-dimethoxybenzoyl group may enhance blood-brain barrier penetration, making it suitable for neuropsychiatric applications (e.g., vasopressin antagonism, as seen in spiro derivatives ).
- Chlorinated Analogs : Higher reactivity but increased risk of metabolic degradation .
- Fluorinated Analog : Suitable for aqueous formulations due to balanced polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
